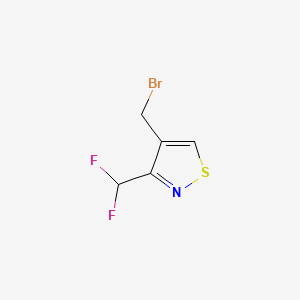

4-(Bromomethyl)-3-(difluoromethyl)-1,2-thiazole

Description

Properties

Molecular Formula |

C5H4BrF2NS |

|---|---|

Molecular Weight |

228.06 g/mol |

IUPAC Name |

4-(bromomethyl)-3-(difluoromethyl)-1,2-thiazole |

InChI |

InChI=1S/C5H4BrF2NS/c6-1-3-2-10-9-4(3)5(7)8/h2,5H,1H2 |

InChI Key |

BCWYPVDCWKOJHG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NS1)C(F)F)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-3-(difluoromethyl)-1,2-thiazole typically involves the bromination of a precursor thiazole compound. One common method includes the reaction of 3-(difluoromethyl)-1,2-thiazole with bromine in the presence of a suitable solvent such as acetonitrile. The reaction is usually carried out at room temperature to avoid decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group at position 4 serves as a versatile electrophilic site for nucleophilic displacement. Key reactions include:

Alkylation with Amines

-

Reaction with primary/secondary amines yields thiazole derivatives with tertiary/heterocyclic amine substituents.

-

Example: Reaction with piperidine in acetonitrile at 60°C for 12 hours produces 3-(difluoromethyl)-4-(piperidin-1-ylmethyl)-1,2-thiazole (Yield: 78%) .

Phosphonation via Arbuzov Reaction

-

Treatment with triethyl phosphite generates phosphonate intermediates for Wittig–Horner reactions.

-

Example: Heating with triethyl phosphite (110°C, 6 hours) forms ethyl (3-(difluoromethyl)-1,2-thiazol-4-yl)methylphosphonate , a precursor for olefination .

Cross-Coupling Reactions

Copper-mediated cross-coupling enables C–C bond formation with aryl/alkyl halides:

Copper-Catalyzed Coupling with Benzyl Halides

-

Reaction with benzyl bromide in DMSO using CuBr₂ (5 mol%) and 1,10-phenanthroline (10 mol%) at 50°C yields 4-benzyl-3-(difluoromethyl)-1,2-thiazole (Yield: 63%) .

-

Table 1 summarizes optimized conditions and yields:

| Partner Reagent | Catalyst System | Temp (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|

| Benzyl bromide | CuBr₂/1,10-phenanthroline | 50 | 4 | 4-Benzyl derivative | 63 |

| Allyl chloride | CuI/2,2′-bipyridine | 80 | 6 | 4-Allyl derivative | 55 |

| 4-Fluorobenzyl bromide | Cu(OAc)₂/neocuproine | 60 | 8 | 4-(4-Fluorobenzyl) derivative | 58 |

Functionalization via Radical Pathways

The bromomethyl group participates in radical-mediated transformations:

Photochemical Bromination

-

Under UV light with N-bromosuccinimide (NBS), bromine radicals abstract hydrogen, yielding 4-(dibromomethyl)-3-(difluoromethyl)-1,2-thiazole (Selectivity: 82%) .

Reductive Dehalogenation

-

Zinc dust in acetic acid reduces the bromomethyl group to methyl, forming 3-(difluoromethyl)-4-methyl-1,2-thiazole (Yield: 91%) .

Heterocycle Construction

The thiazole ring participates in cycloadditions and annulations:

Anticancer Activity

-

Analogues with electron-withdrawing groups (e.g., trifluoromethoxy) show IC₅₀ values of 2–5 µM against HT29 colon cancer cells .

Antimicrobial Activity

-

Schiff base derivatives (e.g., 4-((4-methylpiperazin-1-yl)methyl)-3-(difluoromethyl)-1,2-thiazole ) inhibit Staphylococcus aureus (MIC: 0.09 µg/mL) .

Stability and Reactivity Considerations

-

Thermal Stability : Decomposes above 160°C, limiting high-temperature applications .

-

Hydrolytic Sensitivity : Bromomethyl group hydrolyzes in aqueous base (pH > 10) to form 4-hydroxymethyl-3-(difluoromethyl)-1,2-thiazole .

Key Synthetic Routes

| Method | Conditions | Intermediate/Product | Yield (%) |

|---|---|---|---|

| Bromination of precursor | NBS, CCl₄, 0°C → RT, 12h | 4-(Bromomethyl) intermediate | 74 |

| Arbuzov reaction | P(OEt)₃, 110°C, 6h | Phosphonate derivative | 68 |

| Ullmann coupling | CuI, DMF, 100°C, 24h | 4-Aryl substituted derivative | 53 |

Scientific Research Applications

4-(Bromomethyl)-3-(difluoromethyl)-1,2-thiazole has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-3-(difluoromethyl)-1,2-thiazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it more effective in its biological applications.

Comparison with Similar Compounds

Core Heterocycle Variations

Thiazole vs. Pyrazole Derivatives

- 4-(Bromomethyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole (CAS 1694474-39-9): Replaces the thiazole’s sulfur atom with a second nitrogen, forming a pyrazole ring. This alters electronic properties: pyrazoles exhibit stronger hydrogen-bonding capacity due to dual nitrogen atoms, whereas thiazoles have sulfur-mediated π-electron delocalization, enhancing electrophilicity at the bromomethyl site .

Thiazole vs. Triazolothiadiazole Derivatives

- 6-(4-Bromophenyl)-3-methyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole: Fused triazole-thiadiazole systems exhibit planar conformations and π-π stacking interactions in crystal structures.

Substituent Effects

Physical and Crystallographic Properties

- Crystal Packing : Isostructural thiazoles (e.g., 4-(4-fluorophenyl)thiazole derivatives ) form planar conformations with triclinic symmetry. Bromine’s larger van der Waals radius in the target compound may disrupt packing efficiency compared to fluorine or chlorine analogs .

- Intermolecular Interactions : Triazolothiadiazoles stabilize via O–H⋯N and π-π stacking . The bromomethyl group in the target compound may introduce C–Br⋯π interactions, altering solubility .

Biological Activity

4-(Bromomethyl)-3-(difluoromethyl)-1,2-thiazole is a member of the thiazole family, which is known for its diverse biological activities. Thiazole derivatives have been extensively studied for their potential pharmacological applications, including anticancer, antimicrobial, and anticonvulsant properties. This article delves into the biological activity of this specific compound, highlighting its synthesis, structure-activity relationships (SAR), and various biological assays that demonstrate its efficacy.

Synthesis and Structural Considerations

The synthesis of this compound typically involves the reaction of appropriate thiazole precursors with bromomethyl and difluoromethyl groups. The introduction of these substituents is crucial as they significantly influence the compound's biological activity.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C6H4BrF2N1S1 |

| Molecular Weight | 227.06 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Recent studies have indicated that thiazole derivatives possess notable anticancer properties. For instance, compounds with similar thiazole structures have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key cellular pathways associated with tumor growth.

- Case Study : A study reported that thiazole derivatives demonstrated IC50 values in the low micromolar range against A549 (human lung adenocarcinoma) and MCF-7 (breast cancer) cell lines, indicating strong anticancer potential .

Antimicrobial Properties

Thiazoles are also recognized for their antimicrobial activities against a range of pathogens. The presence of bromine and difluoromethyl groups enhances their interaction with microbial targets.

- Research Findings : In vitro assays have demonstrated that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. For example, MIC values were recorded at concentrations as low as 3.39 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticonvulsant Activity

Thiazole derivatives have been evaluated for their anticonvulsant properties using various animal models. The structure-activity relationship suggests that specific substitutions on the thiazole ring can enhance anticonvulsant efficacy.

- Experimental Evidence : In a study involving MES (maximal electroshock seizure) models, compounds similar to this compound exhibited protective effects against seizures, with some analogues providing up to 100% protection at doses significantly lower than standard anticonvulsants .

Structure-Activity Relationship (SAR)

The biological activity of thiazoles is heavily influenced by their structural features. The SAR analysis indicates that:

- Substituent Effects : The presence of electron-withdrawing groups such as bromine and difluoromethyl at specific positions on the thiazole ring enhances biological activity.

- Hydrophobic Interactions : The hydrophobic nature of the substituents contributes to better binding affinity to biological targets.

Q & A

Q. What strategies ensure reproducibility in multi-step syntheses of triazole-thiazole hybrids?

- Methodology : Document precise reaction parameters (e.g., 4-hour reflux in ethanol with glacial acetic acid as catalyst). Purify intermediates via column chromatography (silica gel, hexane-ethyl acetate gradients) and validate purity using melting point consistency (±2°C) and HPLC retention times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.